N-(2-cyanophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide
Overview
Description
N-(2-cyanophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide is a complex organic compound that features a cyanophenyl group, a naphthalenesulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the cyanophenyl intermediate: This step might involve the nitration of a phenyl compound followed by reduction to form the cyanophenyl group.
Introduction of the naphthalenesulfonyl group: This could be achieved through sulfonation of naphthalene followed by coupling with the cyanophenyl intermediate.
Formation of the acetamide moiety: The final step might involve the reaction of the intermediate with an acetamide derivative under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyanophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced analogs.
Substitution: The compound may undergo substitution reactions, particularly at the cyanophenyl or naphthalenesulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(2-cyanophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide may have applications in:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the production of advanced materials or specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-cyanophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, influencing biochemical pathways. In a chemical context, its reactivity would be determined by the functional groups present in the molecule.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyanophenyl)-2-[methyl(phenylsulfonyl)amino]acetamide
- N-(2-cyanophenyl)-2-[methyl(benzylsulfonyl)amino]acetamide
Uniqueness
N-(2-cyanophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide is unique due to the presence of the naphthalenesulfonyl group, which may impart specific chemical properties and reactivity compared to similar compounds with different sulfonyl groups.
Properties
IUPAC Name |
N-(2-cyanophenyl)-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-23(14-20(24)22-19-9-5-4-8-17(19)13-21)27(25,26)18-11-10-15-6-2-3-7-16(15)12-18/h2-12H,14H2,1H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOSLWMSOPWRHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C#N)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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